2-Benciloxibenzoato de metilo

Descripción general

Descripción

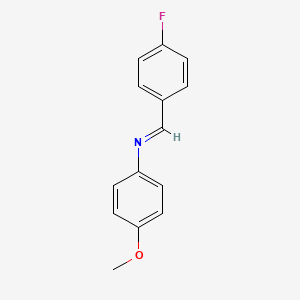

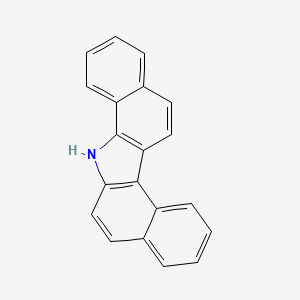

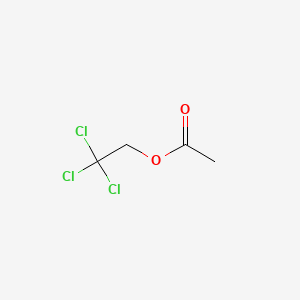

Methyl 2-benzyloxybenzoate (M2B) is a synthetic compound that is used in a variety of applications. M2B is a colorless crystalline solid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential to be used as a pharmaceutical agent, as a biocompatible material, and as a chemical reagent. M2B is also known as benzyl 2-benzyloxybenzoate and is one of the most widely used compounds in the field of organic chemistry.

Aplicaciones Científicas De Investigación

2-Benciloxibenzoato de metilo: Un análisis exhaustivo de las aplicaciones de investigación científica

Aplicación en la industria de la perfumería: El this compound, relacionado con el benzoato de bencilo, se utiliza como agente de pre-fijación en fragancias para mejorar la estabilidad y las características del olor de los ingredientes principales .

Plastificante para polímeros y celulosa: Sirve como plastificante, mejorando la flexibilidad y reduciendo la fragilidad en los materiales poliméricos y celulósicos .

Miticida en la industria alimentaria: Como miticida, ayuda a controlar las infestaciones de ácaros en diversas aplicaciones de la industria alimentaria .

Eficacia del pesticida: Los estudios han demostrado que los compuestos relacionados como el benzoato de metilo son pesticidas efectivos contra una gama de plagas de insectos agrícolas y urbanos .

Investigación farmacológica: Los derivados del benzoato de bencilo se han probado para la actividad anticancerígena contra líneas celulares como HL-60, lo que indica posibles aplicaciones en la síntesis de fármacos y la investigación farmacológica .

Investigación proteómica: El this compound se utiliza en la investigación proteómica debido a sus interacciones moleculares específicas que pueden ser cruciales para comprender las funciones de las proteínas .

Actividad antimicrobiana: Los compuestos relacionados como los benzimidazoles han mostrado efectividad contra diversas cepas de microorganismos, lo que sugiere posibles aplicaciones antimicrobianas para los derivados del this compound .

Estudio de interacciones moleculares: Las interacciones del compuesto con otras moléculas, como en mezclas líquidas binarias, se estudian para comprender sus efectos sobre el comportamiento molecular .

Mecanismo De Acción

Target of Action

Methyl 2-benzyloxybenzoate is a specialty product used in proteomics research . .

Biochemical Pathways

The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. Methyl 2-benzyloxybenzoate is known to be stable at room temperature

Propiedades

IUPAC Name |

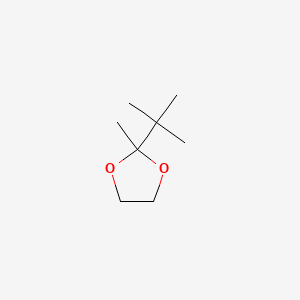

methyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHVBYAYSGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290895 | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55142-16-0 | |

| Record name | 55142-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)